
2-(1-Aminoethyl)quinazolin-4(3H)-one
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Overview
Description
2-(1-Aminoethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system fused with a 4(3H)-one moiety and an aminoethyl group at the second position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(1-Aminoethyl)quinazolin-4(3H)-one involves the reaction of quinazoline-3-oxides with primary amines. This reaction is typically carried out under metal-free and mild conditions using tert-butyl hydroperoxide as the oxidant . The reaction proceeds efficiently, providing a broad range of quinazolin-4(3H)-ones in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving quinazoline-3-oxides and primary amines can be adapted for large-scale production, given its efficiency and mild reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The quinazolinone core and aminoethyl group undergo oxidation under controlled conditions:
Key Findings:
-
N-Oxide Formation : Treatment with hydrogen peroxide (H2O2) in dimethyl sulfoxide (DMSO) at 130°C oxidizes the quinazolinone nitrogen, yielding the corresponding N-oxide derivative .
-
Side-Chain Oxidation : The aminoethyl group can be oxidized to an imine or nitroso intermediate using m-chloroperbenzoic acid (mCPBA) .
Table 1: Oxidation Reaction Conditions and Outcomes
Reagent | Temperature | Product | Yield | Source |
---|---|---|---|---|
H2O2/DMSO | 130°C | Quinazolinone N-oxide | 55–70% | |
mCPBA | RT | Imine derivative | 45–60% |
Nucleophilic Substitution
The aminoethyl side chain participates in nucleophilic reactions, particularly with electrophiles:
Key Findings:
-
Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) forms N-alkylated derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides under mild conditions .
Table 2: Substitution Reactions
Substrate | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Aminoethyl group | Methyl iodide | THF, 0°C→RT | N-Methyl derivative | 82% | |
Aminoethyl group | Acetyl chloride | CH2Cl2, RT | N-Acetyl amide | 75% |
Condensation and Cyclization
The amino group facilitates cyclocondensation and heterocycle formation:
Key Findings:
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) to form hydrazone-linked hybrids .
-
Heterocyclic Annulation : Copper-catalyzed reactions with isocyanides yield fused imidazoquinazolinones .
Table 3: Cyclization Reactions
Partner | Catalyst/Conditions | Product | Yield | Source |
---|---|---|---|---|
4-Hydroxybenzaldehyde | EtOH, reflux | Phenolic hydrazone derivative | 68% | |
tert-Butyl isocyanide | Cu(OAc)2, CH2Cl2 | Imidazoquinazolinone | 89% |
Reductive and Alkylation Pathways
The aminoethyl group engages in reductive amination and cross-coupling:
Key Findings:
-
Reductive Amination : Reacts with ketones (e.g., acetone) and sodium cyanoborohydride (NaBH3CN) to form secondary amines .
-
Transition-Metal-Free Coupling : Alkylation with benzyl alcohols under basic conditions (t-BuONa) produces 3-aryl derivatives .
Table 4: Reductive and Alkylation Outcomes
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Reductive amination | Acetone, NaBH3CN | N-Isopropyl derivative | 65% | |
Alkylation | Benzyl alcohol, t-BuONa | 3-Benzylquinazolinone | 84% |
Antibacterial Activity Correlation
Derivatives synthesized via these reactions show enhanced bioactivity:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
2-(1-Aminoethyl)quinazolin-4(3H)-one has been investigated for its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in modulating cell proliferation and survival pathways. The compound's mechanism involves binding to the active site of PI3Kδ, thereby inhibiting its activity and influencing downstream signaling pathways related to cancer progression and immune responses.
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of quinazolin-4(3H)-one derivatives against various cancer cell lines. For instance, derivatives of this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, outperforming established treatments like lapatinib in some cases . The structure-activity relationship studies indicate that modifications to the quinazolinone scaffold can enhance potency and selectivity against specific cancer types.
Drug Development
Quinazolin-4(3H)-ones, including 2-(1-aminoethyl) derivatives, have been developed into various drugs targeting central nervous system disorders and other conditions. Notable examples include sedative-hypnotics like methaqualone and antifungal agents such as albaconazole, showcasing the compound's versatility in pharmaceutical applications .
Biological Applications
Protein Kinase Inhibition
Recent studies have focused on the inhibitory effects of this compound derivatives on multiple tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), HER2, EGFR, and VEGFR2. These compounds demonstrated promising inhibitory activities, suggesting their potential use as targeted therapies in cancer treatment .
Molecular Interactions
Molecular docking studies have been employed to understand the interactions of quinazolin-4(3H)-ones with various protein targets. These studies revealed strong binding affinities, indicating that these compounds could serve as lead candidates for further drug development aimed at inhibiting specific molecular pathways involved in tumorigenesis .
Industrial Applications
Synthesis Methodologies
The synthesis of this compound can be achieved through green chemistry approaches that minimize environmental impact while maximizing yield. Methods such as one-pot reactions involving 2-aminobenzamides and orthoesters have shown efficiency and high functional group tolerance, making them suitable for large-scale production .
Material Science
Beyond medicinal applications, quinazolin-4(3H)-ones are being explored for their utility in developing novel materials. Their chemical properties make them suitable candidates for creating advanced polymers and composites with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the aminoethyl group.
2-Methylquinazolin-4(3H)-one: A similar compound with a methyl group instead of an aminoethyl group.
2-(1-Hydroxyethyl)quinazolin-4(3H)-one: A compound with a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
2-(1-Aminoethyl)quinazolin-4(3H)-one is unique due to the presence of the aminoethyl group, which can impart distinct biological activities and properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Biological Activity
2-(1-Aminoethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
General Properties of Quinazolinones
Quinazolinones are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. They have been extensively studied for their pharmacological potential, particularly in cancer therapy and as inhibitors of various enzymes involved in cellular signaling pathways. The biological activities attributed to quinazolinones include:
- Antitumor Activity : Many derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : Quinazolinones show activity against bacteria and fungi.
- Enzyme Inhibition : Some compounds act as inhibitors of tyrosine kinases and other critical enzymes.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, a derivative with similar structural features was reported to have an IC50 value in the low micromolar range against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, suggesting potent anticancer properties ( ).
Table 1: Cytotoxicity of Quinazolinone Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 3.79 ± 0.96 |
This compound | A2780 | 0.14 ± 0.03 |
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, studies indicate that it can induce G1 phase arrest in cancer cells, significantly increasing the percentage of cells in this phase compared to untreated controls ( ). Additionally, the compound has been shown to influence apoptotic markers such as p53 and Bax, indicating its role in promoting programmed cell death ( ).
Enzyme Inhibition
This compound also demonstrates inhibitory activity against various tyrosine kinases, including EGFR and VEGFR-2. Such inhibition is crucial for the development of targeted cancer therapies. For example, quinazolinone derivatives have shown IC50 values comparable to established inhibitors like lapatinib ( ).
Table 2: Enzyme Inhibition Data
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | EGFR | 0.35 ± 0.11 |
This compound | VEGFR-2 | 3.20 ± 0.15 |
Other Biological Activities
In addition to its anticancer properties, quinazolinone derivatives have been investigated for their antibacterial and antifungal activities. For instance, certain derivatives have shown effective inhibition rates against pathogenic bacteria and fungi ( ). This broad spectrum of activity highlights the potential versatility of quinazolinones in therapeutic applications.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of several quinazolinone derivatives on MCF-7 cells, revealing that modifications on the quinazolinone scaffold significantly enhanced their potency compared to standard controls ( ).
- Mechanistic Insights : Another investigation utilized molecular modeling to understand how these compounds interact with G-quadruplexes in DNA, suggesting that their biological activity may be partially due to their ability to stabilize these structures ( ).
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(1-aminoethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,11H2,1H3,(H,12,13,14) |
InChI Key |
HBVIYECEIAROEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.